molecular formula C23H23N5O2 B2563127 1-ethyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 614747-55-6

1-ethyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No.: B2563127
CAS No.: 614747-55-6
M. Wt: 401.47
InChI Key: WVIWSTJPUMXMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C15H15N5O2 . It is a part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H15N5O2. It contains 15 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule determines its structure. Unfortunately, the specific structural details are not provided in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. Some of these properties include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, the specific physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Chemical Reactions : The compound's synthesis involves reactions such as conversion into O-ethylformimides and subsequent reaction with semicarbazide to yield heterocondensed pyrimidines. These pyrimidines can be further cyclized with dichlorotriphenylphosphorane, leading to the creation of 1,2,4-triazolo[1,5-c]pyrimidines. The study of these reactions contributes to the understanding of heterocyclic chemistry and the development of novel compounds (Wamhoff, Kroth, & Strauch, 1993).

  • Crystallography and Structural Analysis : The compound's structure and its derivatives can be confirmed through NMR, EI-Ms, IR, and elemental analysis, as well as single-crystal X-ray diffraction in certain cases. This plays a crucial role in confirming the molecular structure and properties of new chemical entities (Hu, Wang, Du, Chen, & Ding, 2010).

Biological Applications and Studies

  • Antiviral and Anticancer Research : Certain derivatives of the compound have been investigated for their potential applications in HIV treatment and as integrase inhibitors, indicating a potential role in antiviral therapy. Additionally, derivatives have shown cytotoxicity against lung cancer cell lines, suggesting potential applications in cancer research (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

  • Anti-Inflammatory and Analgesic Properties : Research into the modification of the pyridine moiety of this compound has suggested potential enhancements in analgesic properties. This research aids in understanding the compound's pharmacological effects and may lead to the development of new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Cheminformatics and Drug Discovery

  • Structure-Activity Relationship (SAR) Studies : Understanding the relationship between the structure of this compound and its biological activity is key in drug discovery. This involves modifying the compound's structure and observing the changes in biological effects, which can lead to the development of more effective drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mechanism of Action

The mechanism of action of this compound is not provided in the available resources. It’s possible that this information is not yet known or has not been studied .

Properties

IUPAC Name

7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-27-19(24)17(22(29)25-13-16-9-7-14(2)8-10-16)12-18-21(27)26-20-15(3)6-5-11-28(20)23(18)30/h5-12,24H,4,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIWSTJPUMXMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.